molecular formula C7H7F3N2O2 B12949145 Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No.: B12949145
M. Wt: 208.14 g/mol
InChI Key: XKDYNKBDLKCBSP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced membrane permeability.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its chemical properties make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-2-carboxylate
  • Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-methyl-4-(trifluoromethyl)-1H-thiazole-2-carboxylate

Uniqueness

Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to its imidazole ring, which provides distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

methyl 1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate

InChI

InChI=1S/C7H7F3N2O2/c1-12-3-4(7(8,9)10)11-5(12)6(13)14-2/h3H,1-2H3

InChI Key

XKDYNKBDLKCBSP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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